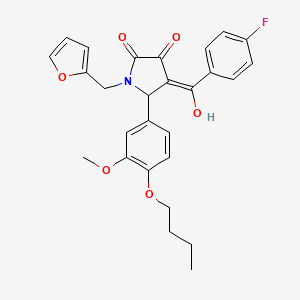

5-(4-butoxy-3-methoxyphenyl)-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

描述

5-(4-Butoxy-3-methoxyphenyl)-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic pyrrol-2-one derivative characterized by a complex substitution pattern. Its core structure includes a 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold, functionalized with a 4-fluorobenzoyl group at position 4, a 4-butoxy-3-methoxyphenyl moiety at position 5, and a 2-furylmethyl group at position 1. This compound’s design likely targets specific biological receptors or enzymatic pathways, given the strategic placement of electron-withdrawing (fluorobenzoyl) and electron-donating (methoxy, butoxy) groups, which modulate electronic and steric properties .

属性

IUPAC Name |

(4E)-5-(4-butoxy-3-methoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FNO6/c1-3-4-13-35-21-12-9-18(15-22(21)33-2)24-23(25(30)17-7-10-19(28)11-8-17)26(31)27(32)29(24)16-20-6-5-14-34-20/h5-12,14-15,24,30H,3-4,13,16H2,1-2H3/b25-23+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGTXZIOZJGKNT-WJTDDFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CC4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 479.51 g/mol. Its structure includes a pyrrole ring, which is known for its biological activity, and various functional groups that enhance its chemical reactivity and potential therapeutic effects.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that pyrrole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that similar pyrrole derivatives possess activity against a range of bacterial strains, including those resistant to conventional antibiotics. The presence of both hydrophobic and hydrophilic groups in the structure may enhance its ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent .

3. Nonlinear Optical (NLO) Properties

The compound's molecular structure has been analyzed for nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. Computational studies using density functional theory (DFT) have indicated promising polarizability and hyperpolarizability values, suggesting that this compound could be utilized in the development of NLO materials .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

Given its electronic properties, the compound can be explored as an organic semiconductor material in OLED technology. Its ability to emit light when electrically stimulated could be harnessed in display technologies and solid-state lighting solutions.

2. Drug Delivery Systems

The amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs for targeted delivery. This characteristic is particularly beneficial in enhancing the bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations .

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal assessed the anticancer effects of pyrrole derivatives similar to the target compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics used in clinical settings .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of several pyrrole derivatives was tested against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The target compound demonstrated superior efficacy compared to traditional antibiotics, highlighting its potential as a new class of antimicrobial agents .

相似化合物的比较

Table 1: Key Structural Variations and Physical Properties

Key Observations :

- Substituent Impact on Melting Points : Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 23) reduce melting points compared to alkyl-substituted analogs (e.g., Compound 20 with tert-butyl: 263–265°C vs. 246–248°C for Compound 23) .

- Bioactivity : The ZINC08441573 analog, featuring a dihydrobenzodioxin group, exhibits strong binding affinity (docking score: -32.47), suggesting that the fluorobenzoyl group in the target compound may similarly enhance receptor interactions .

Structural Analysis via NMR

Comparative NMR studies (e.g., ) reveal that substituent-induced chemical shift changes in regions A (positions 29–36) and B (positions 39–44) correlate with electronic effects. For instance, the 4-fluorobenzoyl group in the target compound likely deshields adjacent protons, mirroring trends observed in analogs like Compound 51 .

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis involves a multi-step pathway, including cyclization and substitution reactions. Key variables include:

- Reagent stoichiometry : Adjusting equivalents of aldehydes (e.g., 4-tert-butyl benzaldehyde in ) to balance reactivity and minimize side products.

- Temperature control : Reactions in were conducted at room temperature or under reflux, depending on substituent reactivity.

- Purification : Recrystallization from methanol or water () is critical for isolating pure products. Low yields in some cases (e.g., 9% for compound 25 in ) highlight the need for iterative solvent screening.

- Monitoring : Use thin-layer chromatography (TLC) or mass spectrometry (e.g., ESI-MS in ) to track reaction progress .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR () resolves substituent positions and confirms regioselectivity.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns ().

- Melting Point Analysis : Consistency in melting ranges (e.g., 263–265°C in ) indicates purity .

- Infrared Spectroscopy (FTIR) : Identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

- Methodological Answer :

- Substituent Variation : Replace the 4-fluorobenzoyl group () with electron-withdrawing (e.g., -CF₃ in ) or electron-donating groups to modulate electronic effects.

- Bioactivity Assays : Pair synthetic derivatives with enzymatic or cellular assays to correlate structural changes (e.g., 3,5-dichloro-phenyl in ) with activity trends.

- Statistical Analysis : Use multivariate regression to quantify substituent contributions to activity, as demonstrated in ’s SAR exploration .

Q. What computational strategies can predict optimal reaction pathways for synthesizing novel derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states and intermediates, as proposed by ICReDD’s reaction path search methods ().

- Machine Learning : Train models on existing reaction data (e.g., yields in ) to predict solvent/reagent combinations.

- In Silico Screening : Simulate substituent effects on reactivity using software like Gaussian or ORCA .

Q. How can Design of Experiments (DoE) improve synthetic efficiency for this compound?

- Methodological Answer :

- Factor Screening : Use fractional factorial designs to test variables like temperature, solvent polarity, and catalyst loading ().

- Response Surface Methodology (RSM) : Optimize yield by modeling interactions between factors (e.g., reaction time vs. temperature).

- Case Study : ’s low-yield reactions (e.g., 18% for compound 30) could benefit from DoE to identify bottlenecks (e.g., incomplete cyclization) .

Q. What mechanistic insights explain the role of base-assisted cyclization in forming the pyrrol-2-one core?

- Methodological Answer :

- Kinetic Studies : Monitor cyclization rates under varying base strengths (e.g., K₂CO₃ vs. DBU).

- Isotopic Labeling : Use deuterated solvents to trace proton transfer steps during ring closure (as inferred from ’s cyclization protocols).

- Computational Modeling : Map energy profiles for base-mediated deprotonation and nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。